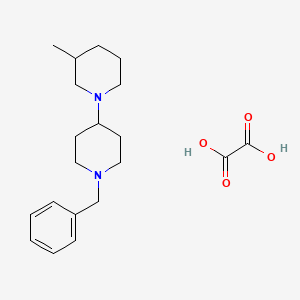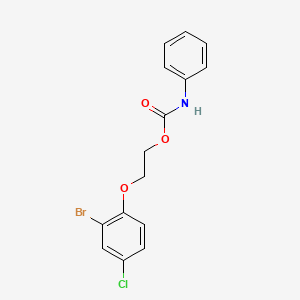
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate, also known as BCEPC, is a chemical compound that belongs to the family of carbamates. It is widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the degradation of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. BCEPC has been extensively studied for its potential applications in the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
作用机制
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound also binds to beta-amyloid plaques in the brain, which can facilitate their detection and removal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase of acetylcholine levels in the brain, the binding to beta-amyloid plaques, and the improvement of cognitive function and memory. This compound has also been shown to have neuroprotective effects, as it can prevent the oxidative damage and inflammation associated with neurodegenerative disorders.
实验室实验的优点和局限性
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high potency and selectivity as an acetylcholinesterase inhibitor, its ability to selectively bind to beta-amyloid plaques, and its potential use as a diagnostic tool for Alzheimer's disease. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity at high doses, which can limit its use in vivo.
未来方向
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate could focus on several directions, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its potential use as a therapeutic agent for neurological disorders, and the exploration of its mechanisms of action and biochemical and physiological effects. Additionally, future research could also investigate the potential of this compound as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
合成方法
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate involves the reaction between 2-(2-bromo-4-chlorophenoxy)ethanol and phenyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification through recrystallization or column chromatography.
科学研究应用
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has been widely used in scientific research as a potent and selective inhibitor of acetylcholinesterase. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to alleviate the symptoms of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness and fatigue. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to beta-amyloid plaques, a hallmark of the disease.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-10-11(17)6-7-14(13)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOHDKYKHVEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)
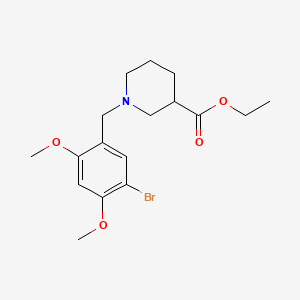
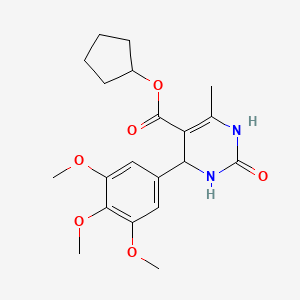
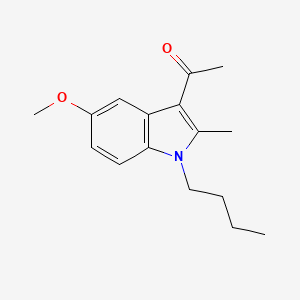

![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
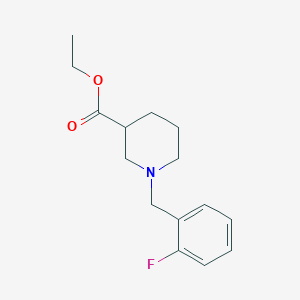
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
